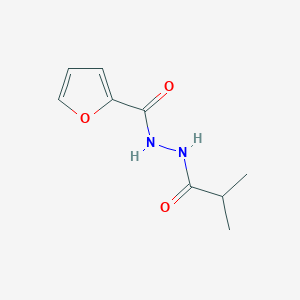
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate, also known as TMC-69, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained attention among researchers due to its potential applications in the field of medicine and biochemistry.
科学的研究の応用
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate has been studied extensively for its potential applications in various fields of science. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In addition, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate has been used as a fluorescent probe for the detection of reactive oxygen species in cells and tissues.
作用機序
The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response and oxidative stress. It has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as decrease the levels of reactive oxygen species in cells. In addition, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate has been shown to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
One advantage of using 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate in lab experiments is its high selectivity towards certain enzymes and biological targets. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate. One area of interest is the development of more efficient synthesis methods that can produce 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate in larger quantities. In addition, further studies are needed to fully understand the mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential use of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate as a fluorescent probe for the detection of reactive oxygen species in vivo.
In conclusion, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate is a synthetic compound that has gained attention among researchers due to its potential applications in the field of medicine and biochemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, and has been used as a fluorescent probe for the detection of reactive oxygen species in cells and tissues. While there are limitations to working with 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate in lab experiments, there are also several future directions for research that could lead to new discoveries and applications for this compound.
合成法
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate can be synthesized through a multi-step process that involves the reaction of 3,4,8-trimethylcoumarin with propionic anhydride in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
特性
IUPAC Name |
(3,4,8-trimethyl-2-oxochromen-7-yl) propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-5-13(16)18-12-7-6-11-8(2)9(3)15(17)19-14(11)10(12)4/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOQFLNVFRUXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B5880204.png)
![methyl 5-[(2-ethoxy-4-{[(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B5880205.png)
![3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5880207.png)
![N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B5880211.png)
![2-(3,4-dimethoxyphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5880219.png)
![N'-[4-(diethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5880225.png)

![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5880257.png)
![3-[(4-bromophenoxy)methyl]benzonitrile](/img/structure/B5880269.png)

